molecular formula C13H11BrO2S B12095363 1-(Bromomethyl)-2-(phenylsulfonyl)benzene

1-(Bromomethyl)-2-(phenylsulfonyl)benzene

Cat. No.: B12095363
M. Wt: 311.20 g/mol
InChI Key: WFHOBJAMMABZKE-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(phenylsulfonyl)benzene is an organic compound with the molecular formula C13H11BrO2S It is characterized by a bromomethyl group attached to a benzene ring, which is further substituted with a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(phenylsulfonyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form sulfone derivatives, which are valuable intermediates in organic synthesis.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives, which have different reactivity profiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-(phenylsulfonyl)benzene has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(phenylsulfonyl)benzene depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. The phenylsulfonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    1-(Chloromethyl)-2-(phenylsulfonyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-4-(phenylsulfonyl)benzene: The bromomethyl group is positioned differently on the benzene ring.

    2-(Bromomethyl)phenyl sulfone: Lacks the additional phenyl group attached to the sulfonyl group.

Uniqueness: 1-(Bromomethyl)-2-(phenylsulfonyl)benzene is unique due to the specific positioning of the bromomethyl and phenylsulfonyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in targeted synthetic applications and research.

Properties

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-(bromomethyl)benzene

InChI

InChI=1S/C13H11BrO2S/c14-10-11-6-4-5-9-13(11)17(15,16)12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

WFHOBJAMMABZKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CBr

Origin of Product

United States

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